Fmoc-D-norArg(Z)2-OH

Catalog No.
S13648516
CAS No.
M.F
C36H34N4O8
M. Wt
650.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-norArg(Z)2-OH

Product Name

Fmoc-D-norArg(Z)2-OH

IUPAC Name

(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C36H34N4O8

Molecular Weight

650.7 g/mol

InChI

InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1

InChI Key

OJBZBKXVLYDJEI-WJOKGBTCSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Fmoc-D-norArg(Z)2-OH, or Nα-(9-fluorenylmethyloxycarbonyl)-D-norarginine(Z)2-OH, is a synthetic amino acid derivative characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a Z (benzyloxycarbonyl) protecting group on the guanidino side chain. This compound is part of the class of modified arginine derivatives, which are significant in peptide synthesis due to their unique structural properties and biological activities. The molecular formula is C₃₄H₄₄N₄O₈, with a molecular weight of approximately 610.76 g/mol. The presence of the Fmoc group allows for easy incorporation into peptides and subsequent deprotection under mild basic conditions.

Typical of amino acids:

  • Deprotection Reactions: The Fmoc group can be removed using weak bases such as piperidine, allowing for the exposure of the amine functionality for further reactions.
  • Peptide Bond Formation: This compound can react with other amino acids to form peptide bonds through standard coupling reagents such as HBTU or DIC, facilitating solid-phase peptide synthesis.
  • Side Chain Modifications: The Z group can be selectively removed under hydrogenolytic conditions, allowing for the generation of free guanidino groups that can participate in further chemical modifications or interactions.

Fmoc-D-norArg(Z)2-OH exhibits significant biological activity due to its structural resemblance to natural arginine. It has been studied for its role in enhancing cellular uptake of therapeutic peptides and its potential applications in drug delivery systems. The guanidino group is known to interact favorably with biological membranes, enhancing permeability and bioavailability. Furthermore, derivatives of norarginine have shown promise in cytotoxicity assays against various cancer cell lines, indicating potential therapeutic applications.

The synthesis of Fmoc-D-norArg(Z)2-OH typically involves several key steps:

  • Protection of Functional Groups: Starting from D-norarginine, the primary amine is first protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu.
  • Guanidination: The guanidino group is then protected with a Z group through reaction with benzyloxycarbonyl chloride.
  • Purification: The crude product is purified using techniques such as chromatography to isolate the desired compound.

Alternative methods may involve solid-phase peptide synthesis techniques where Fmoc-D-norArg(Z)2-OH is incorporated into growing peptide chains directly.

Fmoc-D-norArg(Z)2-OH finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly those requiring modified arginine residues.
  • Drug Delivery Systems: Its ability to enhance membrane permeability makes it valuable in developing liposomal formulations and other drug delivery mechanisms.
  • Bioconjugation: The functional groups present allow for conjugation with other biomolecules, facilitating targeted delivery and improved pharmacokinetics.

Studies have demonstrated that Fmoc-D-norArg(Z)2-OH interacts favorably with lipid membranes and proteins. Research indicates that modifications to the guanidino side chain can influence binding affinities and cellular uptake rates. These interactions are critical for designing effective drug delivery systems that leverage these properties to improve therapeutic outcomes.

Several compounds share structural similarities with Fmoc-D-norArg(Z)2-OH, including:

  • Fmoc-L-arginine: A common amino acid used in peptide synthesis; it possesses similar properties but lacks the nor-substitution which may affect biological activity.
  • Fmoc-D-arginine: Similar to Fmoc-D-norArg(Z)2-OH but does not have the Z protecting group; this may influence its reactivity and stability.
  • Fmoc-Homoarginine: An analogue that extends the carbon chain; it has different biological activities due to its altered structure.

Comparison Table

CompoundMolecular FormulaUnique Features
Fmoc-D-norArg(Z)2-OHC₃₄H₄₄N₄O₈Contains both Fmoc and Z protecting groups
Fmoc-L-arginineC₂₂H₂₈N₄O₄Standard amino acid without modifications
Fmoc-D-arginineC₂₂H₂₈N₄O₄Similar structure but lacks Z protection
Fmoc-HomoarginineC₂₃H₃₂N₄O₄Extended carbon chain affecting properties

This comparison highlights how Fmoc-D-norArg(Z)2-OH stands out due to its specific protective groups and structural modifications that enhance its utility in biochemical applications.

XLogP3

6.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

650.23766406 g/mol

Monoisotopic Mass

650.23766406 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-10

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